molecular formula C23H19BrN4O B5916973 N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide

N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide

Cat. No. B5916973
M. Wt: 447.3 g/mol
InChI Key: CWKSBEZHWAVYGM-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide, also known as BMN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMN is a hydrazide derivative of nicotinic acid and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer growth and progression. N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix (ECM) and play a crucial role in cancer metastasis. N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as MMPs, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experimental setups. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide research. One area of interest is in the development of N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is in the study of N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide's effects on the immune system and its potential use as an immunomodulatory agent. Additionally, more research is needed to fully understand the mechanism of action of N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide and its potential side effects.

Synthesis Methods

N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide can be synthesized using a simple one-pot reaction between 5-bromo-nicotinic acid hydrazide and 1-benzyl-2-methylindole-3-carboxaldehyde. The reaction is carried out in the presence of a catalytic amount of acetic acid and refluxed in ethanol for several hours. The crude product is then purified using column chromatography to obtain pure N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide.

Scientific Research Applications

N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been extensively studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O/c1-16-21(14-26-27-23(29)18-11-19(24)13-25-12-18)20-9-5-6-10-22(20)28(16)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,27,29)/b26-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKSBEZHWAVYGM-WGARJPEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N\NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide

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